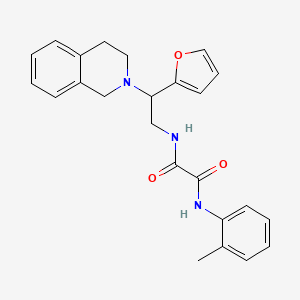

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a novel compound that belongs to the class of oxalamide derivatives. This compound features a unique structure comprising dihydroisoquinoline, furan, and tolyl moieties connected via an oxalamide linkage. Given its complex structure, it presents a wide array of chemical and biological activities that make it of interest to researchers in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide involves multiple steps:

Formation of the Dihydroisoquinoline Moiety: : Starting from an isoquinoline derivative, a hydrogenation reaction introduces the dihydroisoquinoline structure under specific catalytic conditions.

Synthesis of the Furan Moiety: : Furan derivatives are typically synthesized through a series of cyclization reactions, employing reagents like furfural and various acids.

Linkage via Oxalamide Formation: : The final step involves the coupling of the previously synthesized fragments via an oxalamide linkage. This is typically done using oxalyl chloride in the presence of a base like triethylamine under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound would scale up these laboratory methods while optimizing reaction conditions to enhance yield and purity. Continuous flow chemistry could be employed to ensure consistency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: : The furan ring can undergo oxidative cleavage in the presence of strong oxidizing agents, leading to ring-opening products.

Reduction: : The dihydroisoquinoline moiety can be further reduced to tetrahydroisoquinoline under hydrogenation conditions.

Substitution: : Electrophilic aromatic substitution can occur on the tolyl ring, introducing various substituents depending on the reaction conditions.

Oxidizing Agents: : Potassium permanganate or chromium trioxide for furan ring oxidation.

Reducing Agents: : Catalytic hydrogenation using palladium on carbon for dihydroisoquinoline reduction.

Substituents: : Nitration, halogenation, and alkylation reagents can be used for modifying the tolyl ring.

Oxidation Products: : Open-chain dicarboxylic acids from the furan ring.

Reduction Products: : Tetrahydroisoquinoline derivatives.

Substitution Products: : Halogenated or nitrated tolyl derivatives.

Applications De Recherche Scientifique

Chemistry: N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the field of drug development.

Biology: In biological research, this compound can be used to study the interactions of dihydroisoquinoline and furan moieties with various biomolecules, aiding in the design of novel therapeutic agents.

Medicine: Potential pharmacological properties of this compound include neuroprotective effects, anti-inflammatory activities, and anticancer properties, attributed to its structural components.

Industry: In the industrial sector, this compound's derivatives may be used in the development of specialty chemicals, agrochemicals, and as additives in various manufacturing processes.

Mécanisme D'action

Molecular Targets: The mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide exerts its effects involves interactions with multiple molecular targets:

Enzyme Inhibition: : It may act as an inhibitor of specific enzymes involved in inflammatory pathways.

Receptor Modulation: : The compound's structure suggests potential modulation of receptors, particularly those involved in neurotransmission and cancer cell proliferation.

Inflammatory Pathways: : By inhibiting key enzymes, it reduces the production of pro-inflammatory mediators.

Neurotransmission Pathways: : Interaction with neurotransmitter receptors can provide neuroprotective effects.

Cell Proliferation Pathways: : Inhibition of cell signaling pathways involved in cancer cell growth.

Comparaison Avec Des Composés Similaires

Similar Compounds:

N1-(2-(2,3-Dihydroisoquinolin-1-yl)ethyl)-N2-(o-tolyl)oxalamide: : Similar structure but lacks the furan ring.

N1-(2-(Furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide: : Similar structure but lacks the dihydroisoquinoline moiety.

Uniqueness: The unique combination of dihydroisoquinoline, furan, and tolyl moieties in N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide provides it with distinct chemical and biological properties that are not found in compounds with similar structures but lacking one or more of these moieties. This uniqueness is reflected in its broad range of applications in scientific research and potential therapeutic uses.

Activité Biologique

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a complex organic compound that belongs to the class of oxalamides. Its unique structure, featuring a dihydroisoquinoline moiety, a furan ring, and an aromatic tolyl group, suggests potential biological activities that merit detailed exploration.

The molecular formula of the compound is C23H22N4O5, with a molecular weight of approximately 434.45 g/mol. The structural complexity allows for various interactions with biological targets, particularly due to the presence of multiple functional groups that facilitate hydrogen bonding and π-π stacking interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H22N4O5 |

| Molecular Weight | 434.45 g/mol |

| Functional Groups | Dihydroisoquinoline, Furan, Aromatic (Tolyl) |

| Chemical Class | Oxalamide |

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing halogen substituents have shown inhibition against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) for effective compounds in this class was found to be around 10 µg/mL, with inhibition percentages reaching approximately 39% for P. aeruginosa at this concentration .

The mechanism of action for these compounds appears to involve disruption of bacterial growth and virulence factors. The presence of halogens enhances cellular penetration and may inhibit DNA gyrase activity, leading to chromosomal breakage in bacteria . Further research is needed to elucidate the specific pathways involved in their antibacterial effects.

Case Studies

Case Study 1: Antibacterial Evaluation

A study evaluating various oxalamide derivatives revealed that those with halogen substituents were particularly effective against P. aeruginosa. The study utilized concentrations ranging from 10 µg/mL to 75 µg/mL, demonstrating a direct relationship between concentration and antibacterial efficacy .

Case Study 2: Quorum Sensing Inhibition

In another investigation focused on quorum sensing in Pseudomonas aeruginosa, certain derivatives exhibited the ability to reduce biofilm formation and pyocyanin production, both indicators of virulence. Compounds were tested for their ability to interfere with signaling pathways critical for bacterial communication and pathogenicity.

Research Findings

- Synthesis and Characterization : The synthesis typically involves multi-step organic reactions which can be optimized for yield and purity. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure.

- Pharmacological Potential : Preliminary findings suggest that this class of compounds could be explored further for their potential in treating infections caused by resistant bacterial strains due to their unique mechanisms of action.

Propriétés

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-17-7-2-5-10-20(17)26-24(29)23(28)25-15-21(22-11-6-14-30-22)27-13-12-18-8-3-4-9-19(18)16-27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIRARGITDKZJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.